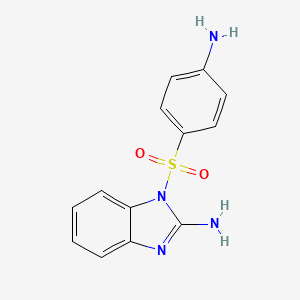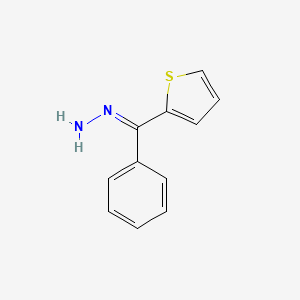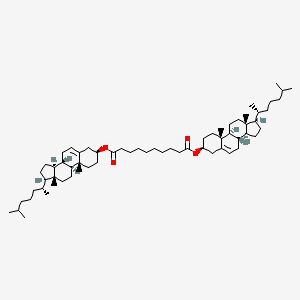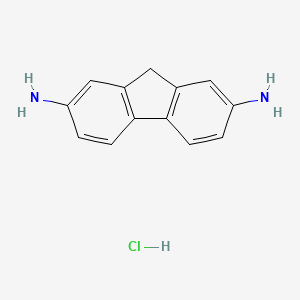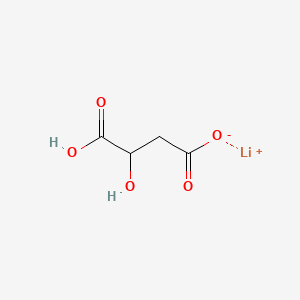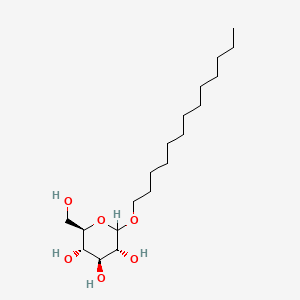
Tridecyl D-glucoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tridecyl D-glucoside is a non-ionic surfactant belonging to the class of alkyl glucosides. It is composed of a tridecyl group (a thirteen-carbon alkyl chain) attached to a D-glucose molecule. This compound is known for its excellent surface-active properties, making it widely used in various industrial and consumer products, including detergents, cosmetics, and personal care items .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tridecyl D-glucoside is typically synthesized through the direct glucosidation of tridecanol (tridecyl alcohol) with D-glucose. The reaction is catalyzed by an acid or enzyme under controlled conditions to ensure high yield and purity. The process involves heating the reactants in the presence of a catalyst, such as sulfuric acid or an enzyme like β-glucosidase, at temperatures ranging from 100°C to 150°C .
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous reactors to maintain optimal reaction conditions and maximize output. The process includes steps such as:
Mixing: Tridecanol and D-glucose are mixed in the presence of a catalyst.
Reaction: The mixture is heated to the desired temperature to facilitate the glucosidation reaction.
Purification: The product is purified through distillation or crystallization to remove any unreacted starting materials and by-products.
Analyse Chemischer Reaktionen
Reaktionstypen: Tridecyl-D-glucosid unterliegt verschiedenen chemischen Reaktionen, darunter:
Hydrolyse: In Gegenwart von Wasser und einer Säure oder Base kann Tridecyl-D-glucosid hydrolysieren, um Tridecanol und D-Glucose zu erzeugen.
Oxidation: Die Alkylkette kann Oxidationsreaktionen eingehen, die zur Bildung von Carbonsäuren oder anderen oxidierten Derivaten führen.
Substitution: Die Hydroxylgruppen am Glucoseanteil können an Substitutionsreaktionen mit geeigneten Reagenzien teilnehmen.
Häufige Reagenzien und Bedingungen:
Hydrolyse: Saure oder basische Bedingungen, typischerweise unter Verwendung von Salzsäure oder Natriumhydroxid.
Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid.
Substitution: Reagenzien wie Säurechloride oder Alkylhalogenide für Veresterungs- oder Alkylierungsreaktionen.
Hauptprodukte, die gebildet werden:
Hydrolyse: Tridecanol und D-Glucose.
Oxidation: Tridecansäure und andere oxidierte Derivate.
Substitution: Verschiedene Ester oder Ether, abhängig vom eingeführten Substituenten.
Wissenschaftliche Forschungsanwendungen
Tridecyl-D-glucosid hat vielfältige Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Tensid bei der Synthese von Nanopartikeln und anderen kolloidalen Systemen verwendet.
Biologie: Aufgrund seiner milden tensidartigen Eigenschaften wird es in Zelllysepuffern und Protein-Extraktionsprotokollen eingesetzt.
Medizin: Wird auf sein Potenzial für die Verwendung in Medikamententrägersystemen und als Lösungsvermittler für schlecht lösliche Medikamente untersucht.
Industrie: Weit verbreitet in der Formulierung von Waschmitteln, Shampoos und anderen Körperpflegeprodukten aufgrund seiner biologischen Abbaubarkeit und geringen Toxizität
5. Wirkmechanismus
Tridecyl-D-glucosid entfaltet seine Wirkung hauptsächlich durch seine tensidartigen Eigenschaften. Es reduziert die Oberflächenspannung wässriger Lösungen, wodurch eine bessere Durchmischung und Interaktion von hydrophoben und hydrophilen Substanzen ermöglicht wird. Die Verbindung interagiert mit Lipiddoppelschichten in Zellmembranen und unterstützt die Solubilisierung und Extraktion von Membranproteinen. Zu den molekularen Zielstrukturen gehören Lipidmoleküle und Membranproteine, wodurch deren Disruption und Solubilisierung erleichtert werden .
Ähnliche Verbindungen:
Decyl-D-glucosid: Ähnlicher Aufbau mit einer zehn-Kohlenstoff-Alkylkette.
Octyl-D-glucosid: Enthält eine acht-Kohlenstoff-Alkylkette.
Hexyl-D-glucosid: Hat eine sechs-Kohlenstoff-Alkylkette
Vergleich: Tridecyl-D-glucosid ist aufgrund seiner längeren Alkylkette einzigartig, die im Vergleich zu Alkylglucosiden mit kürzeren Ketten eine höhere Hydrophobie und bessere tensidartige Eigenschaften verleiht. Dadurch ist es effektiver in Anwendungen, die starke Emulgier- und Solubilisierungsfähigkeiten erfordern. Darüber hinaus machen seine biologische Abbaubarkeit und geringe Toxizität ihn zu einer umweltfreundlichen Alternative zu herkömmlichen Tensiden .
Wirkmechanismus
Tridecyl D-glucoside exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of hydrophobic and hydrophilic substances. The compound interacts with lipid bilayers in cell membranes, aiding in the solubilization and extraction of membrane proteins. The molecular targets include lipid molecules and membrane proteins, facilitating their disruption and solubilization .
Vergleich Mit ähnlichen Verbindungen
Decyl D-glucoside: Similar structure with a ten-carbon alkyl chain.
Octyl D-glucoside: Contains an eight-carbon alkyl chain.
Hexyl D-glucoside: Features a six-carbon alkyl chain
Comparison: Tridecyl D-glucoside is unique due to its longer alkyl chain, which imparts higher hydrophobicity and better surfactant properties compared to shorter-chain alkyl glucosides. This makes it more effective in applications requiring strong emulsification and solubilization capabilities. Additionally, its biodegradability and low toxicity make it an environmentally friendly alternative to traditional surfactants .
Eigenschaften
CAS-Nummer |
54530-88-0 |
|---|---|
Molekularformel |
C19H38O6 |
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
(2R,3S,4S,5R)-2-(hydroxymethyl)-6-tridecoxyoxane-3,4,5-triol |
InChI |
InChI=1S/C19H38O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-24-19-18(23)17(22)16(21)15(14-20)25-19/h15-23H,2-14H2,1H3/t15-,16-,17+,18-,19?/m1/s1 |
InChI-Schlüssel |
IEGRYKCSNXRFCZ-DQROZCCUSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


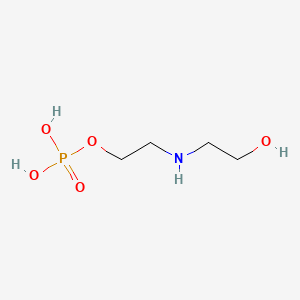
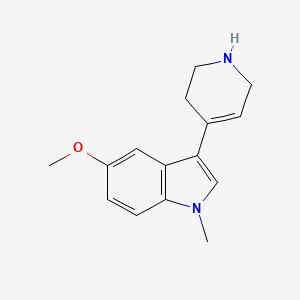


![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-(2-oxopropyl)-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B12651342.png)

